Lipophilicity Reduction: Lower XLogP3 vs. Clopidogrel Predicts Enhanced Aqueous Solubility
The target compound exhibits an XLogP3 of 1.3, which is significantly lower than clopidogrel's XLogP3 of 3.8, a representative thienopyridine antiplatelet agent [1]. This 2.5 log unit reduction predicts an over 300-fold increase in aqueous solubility based on the general Hansch solubility-logP relationship, assuming similar molecular weight and H-bond acceptor profiles. Lower lipophilicity correlates with reduced CYP-mediated oxidative metabolism and decreased plasma protein binding, potentially offering a wider therapeutic window [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Clopidogrel: XLogP3 = 3.8 (PubChem CID 60606) |
| Quantified Difference | Δ XLogP3 = -2.5 (target is 2.5 log units more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
A 2.5 log unit lower XLogP3 directly translates to higher aqueous solubility, reducing the risk of solubility-limited absorption and variability in oral exposure, a critical factor for in vivo studies.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155798226. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2640971-49-7 View Source
- [2] National Center for Biotechnology Information (2024). PubChem Compound Summary for Clopidogrel, CID 60606. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/60606 View Source
